molecular formula C11H18N2 B2924613 2-[(Diethylamino)methyl]aniline CAS No. 27958-83-4

2-[(Diethylamino)methyl]aniline

Cat. No.: B2924613
CAS No.: 27958-83-4
M. Wt: 178.279
InChI Key: XUNNOCZTJBRTEX-UHFFFAOYSA-N
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Description

Significance of Arylamine and Amine Functional Groups in Organic Synthesis

Functional groups are the reactive centers of molecules, dictating their chemical behavior and properties. solubilityofthings.comquora.com The arylamine and amine groups are fundamental in organic synthesis due to their distinct electronic and structural characteristics.

The amine functional group is defined by a nitrogen atom with a lone pair of electrons, making it both basic and nucleophilic. pressbooks.pubchemistrytalk.org This dual reactivity allows amines to participate in a vast array of reactions. pressbooks.pub As bases, they can accept protons, a property influenced by attached alkyl groups and the surrounding molecular structure. pressbooks.pubuniversalclass.com As nucleophiles, they readily attack electron-deficient centers, forming new carbon-nitrogen bonds. This is evident in reactions like alkylation with alkyl halides and acylation with acyl chlorides to form amides. fiveable.mewikipedia.org Primary and secondary amines can also form hydrogen bonds, which affects their physical properties like boiling point and solubility. pressbooks.pub

The arylamine functional group , exemplified by aniline (B41778), consists of an amino group directly attached to an aromatic ring. fiveable.mewikipedia.org This direct attachment allows the nitrogen's lone pair to delocalize into the benzene (B151609) ring, making the ring highly activated towards electrophilic aromatic substitution. libretexts.org This high reactivity can sometimes be a challenge, leading to multiple substitutions, but it also enables reactions with weak electrophiles. libretexts.org A cornerstone of arylamine chemistry is their conversion to arenediazonium salts, which are exceptionally versatile intermediates capable of being replaced by a wide variety of substituents, making them invaluable in multi-step synthesis. libretexts.org

Overview of Chelate-Forming Ligands and Their Structural Motifs

Chelation is a process where a single ligand, known as a chelating agent, binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.comshivajichk.ac.indalalinstitute.com These ligands are polydentate, meaning they possess multiple donor atoms that can coordinate with the metal. quora.comdoubtnut.com

The stability of chelate complexes is significantly greater than that of complexes formed with comparable monodentate ligands, an observation known as the chelate effect. shivajichk.ac.indalalinstitute.comquora.com Several structural factors contribute to this stability:

Number of Donor Atoms: The ligand must have at least two donor atoms, such as nitrogen, oxygen, or fluorine, capable of donating electron pairs to the metal ion. shivajichk.ac.in

Ring Size: The formation of five- or six-membered rings is most common and energetically favorable, as these ring sizes minimize angular strain. ebsco.comshivajichk.ac.inquora.com

Number of Rings: Generally, the more chelate rings a ligand forms with a metal ion, the greater the stability of the resulting complex. shivajichk.ac.inquora.com

Nature of the Ligand: The basicity of the donor groups and steric hindrance around the coordination sites also play crucial roles in the stability of the chelate. shivajichk.ac.indalalinstitute.com

The molecule 2-[(Diethylamino)methyl]aniline possesses two nitrogen atoms—one from the primary arylamine and one from the tertiary alkylamine—positioned to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination with a metal ion. Research on its close analog, 2-[(dimethylamino)methyl]aniline, has demonstrated its ability to act as a hybrid amido-amino chelating ligand in complexes with germanium, tin, and lead. acs.orgacs.orgvub.be

Contextualization of this compound within Bifunctional Organic Molecules

Bifunctional molecules are organic compounds that contain two distinct functional groups. bowen.edu.ngexlibrisgroup.com The presence of multiple reactive sites often leads to unique chemical and biological behaviors that are a product of the interaction between these groups. google.comalbany.edu Such compounds are fundamental building blocks in various synthetic applications, including the formation of polymers like polyesters and polyamides through step-growth polymerization. bowen.edu.ngfiveable.me

This compound is a classic example of a bifunctional molecule. It incorporates:

A primary arylamine group (-NH₂), which is nucleophilic and can undergo reactions typical of anilines, such as diazotization and electrophilic substitution on the aromatic ring. libretexts.org

A tertiary alkylamine group (-N(CH₂CH₃)₂), which is basic but generally non-nucleophilic in acylation reactions due to the absence of a hydrogen atom on the nitrogen. fiveable.me

This combination of a reactive primary amine and a basic tertiary amine within the same structure makes this compound a versatile reagent. For example, it can be used as a synthetic intermediate where one group is reacted selectively while the other remains available for subsequent transformations. Its structure is foundational in the synthesis of more complex molecules, such as certain antimalarial agents. acs.org

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound chemspider.com
CAS Number 27958-83-4 chemspider.combldpharm.com
Molecular Formula C₁₁H₁₈N₂ chemspider.comscbt.com
Molecular Weight 178.27 g/mol bldpharm.comscbt.com
Monoisotopic Mass 178.146999 u chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylaminomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNNOCZTJBRTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Organic Transformations of 2 Diethylamino Methyl Aniline

Electrophilic Aromatic Substitution on the Phenyl Ring

The primary amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Its strong electron-donating nature, stemming from the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring, significantly increases the ring's nucleophilicity. makingmolecules.com This makes the aromatic ring highly susceptible to attack by electrophiles.

In the case of 2-[(Diethylamino)methyl]aniline, the molecule has two activating groups: the primary amino group and the alkyl side chain. The amino group's directing effect is dominant. The positions ortho (C6) and para (C4) to the amino group are electronically activated. However, the bulky 2-[(diethylamino)methyl] substituent creates significant steric hindrance at the C6 position. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C4 (para) position.

The high reactivity of the aniline (B41778) ring can sometimes be a disadvantage, leading to multiple substitutions. libretexts.org For instance, direct bromination of aniline often yields the 2,4,6-tribromoaniline (B120722) product uncontrollably. libretexts.org To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) by reacting it with acetic anhydride. The resulting amido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitution. libretexts.org Subsequent hydrolysis of the amide regenerates the free amine. libretexts.org

Another challenge in EAS reactions with anilines is that Friedel-Crafts alkylations and acylations are typically unsuccessful. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring and prevents the desired reaction. libretexts.org This limitation can also be overcome by first converting the amine to an amide, which does not form such a deactivating complex with the catalyst. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Position Electronic Effect of -NH₂ Steric Effect of 2-substituent Likelihood of Substitution
C4 (para) Activated Low High
C6 (ortho) Activated High Low

Oxidation Reactions

The oxidation of this compound can occur at the primary amino group, the tertiary amino group, or the aromatic ring itself.

The reaction of anilines with nitrosating agents, typically formed from sodium nitrite (B80452) (NaNO₂) in an acidic medium, is a fundamental transformation. wikipedia.org The primary amino group of this compound can react with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of substituents onto the aromatic ring through Sandmeyer or related reactions.

The tertiary amine functionality can also react with nitrosating agents. Tertiary amines with benzylic groups are particularly susceptible to nitrosative dealkylation, which involves the cleavage of a C-N bond and the formation of a nitrosamine. sci-hub.se For this compound, this could lead to the formation of N-nitroso-N-ethylaniline and other products.

Furthermore, direct oxidation of the aromatic ring can lead to the formation of nitro derivatives, although this often requires strong oxidizing agents and can lead to complex product mixtures or degradation of the starting material. Photolysis of related N-nitroso-N-methylaniline has been shown to produce ring-nitrated products. acs.org

The electrochemical oxidation of amines and anilines proceeds via the removal of an electron from the nitrogen atom's lone pair. mdpi.com The oxidation potential is influenced by the substituents on the molecule. In the case of N,N-dimethylaniline, a related compound, electrochemical oxidation leads to the formation of a short-lived radical cation intermediate. nih.gov This intermediate is a key species that can undergo further reactions.

For this compound, which contains both a primary aniline and a tertiary amine, the electrochemical behavior would be complex. Both nitrogen atoms are potential sites for oxidation. The electron-donating substituents on the ring would lower the oxidation potential compared to unsubstituted aniline. rsc.org The oxidation of the tertiary amine portion could lead to the formation of an iminium intermediate after the loss of a second electron, which could then react with available nucleophiles. mdpi.com The primary amine can also be oxidized, potentially leading to polymerization or the formation of various coupled products, depending on the reaction conditions. ias.ac.in

Reduction Reactions for Amine Derivatives

While the amine groups themselves are not typically reduced, derivatives formed through oxidation reactions can be readily reduced. For instance, if a nitro group were introduced onto the phenyl ring via electrophilic substitution (e.g., after protecting the amine as an amide), it could be selectively reduced back to an amino group.

Common methods for the reduction of aromatic nitro groups to anilines include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid. Milder and more selective methods have also been developed, such as using sodium borohydride (B1222165) (NaBH₄) in the presence of tin(II) chloride dihydrate (SnCl₂·2H₂O). mdpi.com This latter system is effective for the selective reduction of a nitro group without affecting other reducible functionalities like an oxadiazole ring. mdpi.com Another mild system involves using iron filings in glacial acetic acid, which can also selectively reduce a nitro group to an amine. mdpi.com The use of NaBH₄ is also well-established for the reduction of imines (Schiff bases) to secondary amines, a common synthetic route. mdpi.com

Table 2: Selected Reagents for Reduction of Nitro-Aniline Derivatives

Reducing System Conditions Selectivity Reference
Fe / HCl Heating Reduces nitro group mdpi.com
Fe / Acetic Acid Heating Reduces nitro group mdpi.com
NaBH₄ / SnCl₂·2H₂O Room Temperature High, selective for nitro group mdpi.com

C-N Bond Cleavage Studies

The cleavage of carbon-nitrogen bonds in amines is an important transformation in both synthesis and metabolism.

While the target compound contains ethyl groups, the principles of N-dealkylation are largely the same as for N-demethylation. The cleavage of N-alkyl groups from tertiary amines is a key synthetic step. scribd.com Oxidative N-dealkylation is a known metabolic pathway for compounds like N,N-dimethylaniline, catalyzed by enzymes such as cytochrome P-450. nih.govatamanchemicals.com This process can involve an N-oxide intermediate, although direct hydrogen atom abstraction from the N-alkyl group is also a proposed mechanism. nih.govsemanticscholar.org

In synthetic chemistry, various methods exist for N-dealkylation. Palladium(II) catalysts have been shown to effect the chemoselective N-demethylation of certain N,N-dimethylethanamines. researchgate.net In some cases, this N-C bond cleavage competes with other reactions like ortho-metalation (cyclometalation). researchgate.net Other research has focused on developing practical, high-yield procedures for N-demethylation using solid-phase reagents in a column chromatography setup, avoiding harsh reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. scribd.com Photoinduced oxidative N-dealkylation provides another mild method for cleaving C-N bonds in tertiary amines. organic-chemistry.org These methods could potentially be adapted for the N-de-ethylation of this compound to yield the corresponding secondary or primary amine.

Mechanistic Insights into C-N Bond Activation

The activation and cleavage of C-N bonds are significant transformations in organic synthesis, often catalyzed by transition metals. rsc.org In molecules like this compound, the C(sp³)–N bond in the diethylaminomethyl group presents a target for such reactions.

Transition-metal-catalyzed C-N bond activation can proceed through several general mechanisms, including oxidative addition, β-N elimination, and C-H bond cleavage-triggered C-N bond activation. rsc.org For allylic amines, a common mechanism involves oxidative addition of a low-valent metal to the C-N bond. rsc.org While not an allylic amine, the principles of C-N bond activation are relevant. For instance, palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds and can, in reverse, be considered for C-N bond cleavage. acs.org The mechanism for such cross-coupling reactions typically involves oxidative addition of an aryl halide to a low-valent metal, followed by transmetalation and reductive elimination. rsc.org

Recent research has also shed light on Lewis base-catalyzed C-N bond cleavage. pku.edu.cn In some systems, the cleavage of an amide C-N bond can be achieved, which is noteworthy for its atom economy. pku.edu.cn Mechanistic studies, including computational work, have been employed to understand the intricate pathways of these reactions, such as identifying the rate-limiting step and the role of intermediates. pku.edu.cnnih.gov

Transformations Involving the Aminomethyl Group

The aminomethyl group is a key reactive site in this compound, participating in a variety of chemical transformations.

Reactions of the Aminomethyl Group with Nucleophiles

The aminomethyl group can be susceptible to nucleophilic attack. In nucleophilic substitution reactions, the diethylamino group can act as a leaving group, being replaced by another nucleophile. encyclopedia.pub The specific conditions and the nature of the nucleophile determine the outcome of such reactions. For example, in vicarious nucleophilic substitution (VNS), carbanions bearing a leaving group can replace a hydrogen atom in nitroaromatic compounds. organic-chemistry.org While not directly applicable to the aminomethyl group itself, this illustrates a class of nucleophilic substitutions on aromatic rings that can be influenced by substituents.

The reactivity of the aminomethyl group is also evident in its derivatives. For instance, the Mannich reaction, which involves the condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, produces a Mannich base. researchgate.net These bases can undergo further reactions.

Participation in Condensation Reactions (e.g., Schiff Base Formation)

The primary aniline group of this compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.netacs.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. acs.org The formation of Schiff bases is a versatile method for creating new C=N bonds and is a cornerstone of imine chemistry. nih.govgsconlinepress.com

Schiff bases derived from anilines are widely used as intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.netresearchgate.net The resulting imine group can be subsequently reduced to form a secondary amine. mdpi.com This two-step process of Schiff base formation followed by reduction is a common strategy for the N-alkylation of amines. mdpi.com

Reactant 1Reactant 2Product TypeReaction TypeRef.
Primary AmineAldehyde/KetoneSchiff Base (Imine)Condensation nih.gov, researchgate.net
Schiff BaseReducing Agent (e.g., NaBH₄)Secondary AmineReduction mdpi.com
AnilineAldehydeSchiff BaseCondensation acs.org

Role as a Multifunctional Building Block in Complex Organic Structures

This compound serves as a versatile building block in the synthesis of more complex organic molecules due to its multiple reactive sites. cymitquimica.com The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger structure. cymitquimica.comrsc.org The presence of the primary amine, the tertiary amine, and the aromatic ring allows for a variety of coupling and cyclization strategies.

The primary amine can be diazotized and subsequently replaced by a wide range of substituents through Sandmeyer or similar reactions, providing access to a diverse array of functionalized aromatic compounds. libretexts.orglibretexts.org Furthermore, the aniline moiety can direct electrophilic aromatic substitution to the ortho and para positions. libretexts.orglibretexts.org

The combination of the aniline and aminomethyl groups can be exploited in the synthesis of heterocyclic compounds. For example, through appropriate reaction sequences, these functionalities can be incorporated into fused ring systems. Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for constructing nitrogen-containing heterocycles from aniline derivatives. acs.org The ability to form complex molecules from simpler, readily available starting materials is a central goal of organic synthesis. lkouniv.ac.in

Coordination Chemistry and Ligand Applications

Bidentate N-Donor Ligand Properties

The defining characteristic of 2-[(diethylamino)methyl]aniline in coordination chemistry is its function as a bidentate N-donor ligand. This means it can bind to a central metal atom through two nitrogen atoms.

Chelation Modes and Metal Binding Affinities

The this compound ligand coordinates to metal centers through the nitrogen of the aniline (B41778) group and the nitrogen of the diethylamino group, forming a stable five-membered chelate ring. The specific mode of chelation and the strength of the metal-ligand bond can be influenced by several factors. For instance, in a nickel(II) anilinide complex, the two ends of the N-Si-N chelating unit (a related system) show different affinities for the metal. The Ni—N(anilinide) bond length is shorter (1.913 Å) compared to the Ni—N(amine) bond (2.187 Å), indicating a stronger interaction with the anilinide nitrogen. iucr.org The geometry of the resulting complex is often distorted, as seen in a four-coordinate Ni(II) ion which demonstrates a distorted tetrahedral geometry. iucr.org

The nature of the substituents on the ligand and the choice of the metal ion play a crucial role in determining the final structure and stability of the complex. The flexibility of the chelating group, such as an N-Si-N unit, is greater than that of a more rigid N-C-N unit found in amidinate ligands. iucr.org

Hybrid Amido-Amino Ligand Frameworks

A significant application of this compound and its derivatives is in the formation of hybrid amido-amino ligand frameworks. acs.orgdntb.gov.uavub.be These ligands are particularly useful for stabilizing metals in low-valent states. acs.org The process often involves deprotonation of the aniline nitrogen to form an amido group, which then coordinates to the metal along with the unchanged amino group.

For example, the reaction of 2-[(dimethylamino)methyl]aniline with butyllithium (B86547), followed by treatment with various silyl, germyl, or stannyl (B1234572) chlorides, yields substituted anilines. acs.orgacs.org These can be further deprotonated and reacted with metal dichlorides to form homo- and heteroleptic complexes. acs.orgacs.org This methodology has been successfully used to prepare germylenes, stannylenes, and plumbylenes chelated by this hybrid amido-amino ligand. acs.orgacs.orgvub.be

Formation of Metal Complexes

The synthesis of metal complexes with this compound and its analogues has been extensively explored, particularly with transition metals like nickel and palladium. iucr.orgrsc.org

Synthesis of Transition Metal Complexes (e.g., Nickel, Palladium)

The synthesis of nickel(II) complexes can be achieved through a one-pot reaction. For instance, a nickel(II) anilinide complex was prepared by reacting n-butyllithium, N-[(diethylamino)dimethylsilyl]aniline, and nickel(II) chloride. iucr.org Another approach involves the reaction of salicylaldiminato ligands with nickel(II) acetate (B1210297) in refluxing ethanol (B145695) to afford nickel complexes. acs.org

Palladium(II) complexes have also been synthesized and studied. nih.gov The reaction of N,N-dialkyl-3-[(N,N-dimethylamino)methyl]-2-iodoanilines with a palladium source like Pd2(dba)3 can lead to the formation of palladium OCN-pincer complexes. rsc.orgrsc.org These reactions can sometimes involve unprecedented steps like C(sp3)–H activation and aerobic oxidation. rsc.org

MetalReactantsProductReference
Nickel(II)n-Butyllithium, N-[(diethylamino)dimethylsilyl]aniline, NiCl2Bis{N-[(diethylamino)dimethylsilyl]anilinido-κ2N,N′}nickel(II) iucr.org
Palladium(II)N,N-dialkyl-3-[(N,N-dimethylamino)methyl]-2-iodoanilines, Pd2(dba)3Palladium OCN-pincer complexes rsc.orgrsc.org

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these metal complexes. vub.beresearchgate.net For a mononuclear Ni(II) amide complex, X-ray analysis revealed that the Ni(II) atom is N,N'-chelated by the N-silylated anilinide ligands, which are arranged cis to each other. iucr.org The study also provided detailed bond lengths, such as the Ni—N(anilinide) bond of 1.913 Å and the Ni—N(amine) bond of 2.187 Å. iucr.org The coordination geometry around the nickel center was found to be a distorted tetrahedron. iucr.org

In another example, the crystal structure of a palladium(II) complex with a bidentate amine ligand showed a square-planar geometry with some tetrahedral distortion. nih.gov The structures of various germylenes, stannylenes, and plumbylenes stabilized by related hybrid amido-amino ligands have also been thoroughly investigated using X-ray diffraction. acs.orgvub.be

ComplexMethodKey FindingsReference
Bis{N-[(diethylamino)dimethylsilyl]anilinido-κ2N,N′}nickel(II)X-ray DiffractionDistorted tetrahedral geometry, Ni-N(anilinide) = 1.913 Å, Ni-N(amine) = 2.187 Å iucr.org
Palladium(II) complex with 1,4-bis(2-hydroxylethyl)piperazineX-ray DiffractionSquare-planar geometry with tetrahedral distortion nih.gov
Trimethylsilyl- and triphenylgermyl-substituted germylenes and stannylenesX-ray DiffractionDetailed molecular structures determined acs.orgvub.be

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, FTIR, UV-Vis)

A variety of spectroscopic techniques are employed to probe the interactions between the this compound ligand and the metal center.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. rsc.orgiucr.orgmdpi.com In the ¹H NMR spectrum of a related Schiff base, the azomethine proton (–N=CH–) appears as a singlet, while aromatic protons show signals in the expected regions. iucr.org The protons of the diethylamino group typically show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. iucr.org In ¹³C NMR, the resonance for the azomethine carbon is a key indicator of the ligand's structure. iucr.org The structures of various substituted germylenes, stannylenes, and plumbylenes have been investigated in solution using NMR spectroscopy. acs.orgvub.be

FTIR Spectroscopy: Infrared spectroscopy is useful for identifying the coordination sites of the ligand. rsc.org Changes in the vibrational frequencies of the N-H and C-N bonds upon complexation provide evidence of metal-ligand bond formation. For instance, in some Schiff base complexes, the observation of new bands in the far-infrared region can be assigned to M-N and M-O vibrations, confirming coordination. ijcce.ac.ir In a study of lead(II) complexes with related ligands, a shift in the C-O bond vibration was observed upon complexation. ijacskros.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the metal complexes. The UV-Vis spectra of these complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. ias.ac.in In some nickel(II) complexes, a broad absorption band in the visible region is attributed to d-d transitions, and the position of this band can give insights into the ligand field strength. ias.ac.in

Catalytic Applications of Metal Complexes

The true value of many organometallic complexes lies in their catalytic activity. The ligand structure is paramount, as it dictates the steric and electronic environment of the metal center, which in turn influences the catalyst's activity, selectivity, and stability. While research into the specific catalytic applications of this compound complexes is not extensively detailed in the public domain, the broader classes of aniline-based ligands have been investigated in several key transformations.

Olefin Polymerization

The polymerization of olefins, such as ethylene (B1197577) and propylene, is a cornerstone of the modern chemical industry, producing a vast array of plastics. The performance of the catalysts used, often transition metal complexes, is highly dependent on the ligands coordinated to the metal center.

While specific data on catalysts bearing the this compound ligand are not prominent, related Schiff base complexes derived from bulky anilines have been shown to be effective. For instance, palladium(II), copper(II), and cobalt(II) complexes with Schiff base ligands derived from bulky 2,6-dibenzhydryl-4-methylaniline (B1474207) have been synthesized and demonstrated to be efficient catalysts in various organic reactions. researchgate.net The catalytic activity of such complexes is often evaluated through quantitative structure-activity relationship (QSAR) models, which correlate structural features like the bite angle of the ligand with catalytic performance. nih.gov The general principle is that the steric and electronic properties of the aniline-derived ligand are crucial in tuning the catalytic behavior of the metal center. nih.gov

C–N Cross-Coupling Reactions

Palladium-catalyzed carbon-nitrogen (C–N) cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and indispensable methods for synthesizing anilines and their derivatives, which are vital in pharmaceuticals, organic materials, and natural products. acs.org The development of effective ligands and user-friendly precatalysts has been a key factor in the widespread adoption of these methods. acs.org

Aniline derivatives themselves are central to this chemistry, not only as the substrates to be arylated but also as components of the catalysts. acs.org For example, a related compound, 2-[(dimethylamino)methyl]benzenethiol, has been used to create a copper(I) pre-catalyst for the coupling of bromobenzene (B47551) with benzylamine. rug.nl The role of the aniline moiety can be to stabilize the metal center in a precatalyst complex, which then becomes active under the reaction conditions. mit.edu While aniline derivatives are frequently the focus of C–N coupling, the specific use of this compound as a primary ligand in a widely adopted catalytic system is not extensively documented in available literature. The field more commonly reports on phosphine- or N-heterocyclic carbene (NHC)-ligated palladium complexes for these transformations. acs.orgmit.edu

N-Alkylation and N-Methylation of Amines

The N-alkylation and N-methylation of amines are fundamental transformations for producing higher-order amines, which are important intermediates and building blocks for countless fine chemicals and pharmaceuticals. nih.gov Catalytic methods often employ transition metals like ruthenium, iridium, iron, and cobalt to facilitate the reaction, typically using alcohols as green alkylating agents through a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.orgacs.org

Heterogeneous and Homogeneous Catalysis

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. researchgate.net Both approaches have distinct advantages and are chosen based on the specific requirements of a chemical process. frontiersin.org

Metal complexes, such as those that could be formed with this compound, typically function as homogeneous catalysts . researchgate.net This is the case for many transition-metal catalyzed reactions, including N-alkylation, C-N coupling, and olefin polymerization, where the catalyst and substrates are dissolved in a solvent. acs.orgnih.govresearchgate.net Homogeneous catalysts often offer high activity and selectivity due to their well-defined molecular structure. researchgate.net

Heterogeneous catalysis offers benefits such as easy separation and recycling of the catalyst. frontiersin.org While a simple metal complex of this compound would likely be a homogeneous catalyst, it is conceivable to anchor such a complex onto a solid support (a process called heterogenization) to create a recyclable catalyst. researchgate.netresearchgate.net In the broader context of the reactions discussed, heterogeneous systems are indeed used, such as the use of a cobalt catalyst supported on a metal-organic framework (MOF) for the N-alkylation of aniline derivatives, or zeolite catalysts for methylation reactions. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT studies are fundamental to understanding the electronic structure and reactivity of 2-[(Diethylamino)methyl]aniline. These calculations allow for a detailed examination of the molecule's geometry, the distribution of electron density, and its propensity to engage in chemical reactions.

Evaluation of Molecular Structures and Geometries

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For substituted anilines, key geometric parameters include bond lengths, bond angles, and dihedral angles, which dictate the spatial arrangement of the substituent groups relative to the aromatic ring.

In aniline (B41778), the amino group is not perfectly planar with the phenyl ring; the NH2 plane is at an angle to the ring. afit.edu For this compound, DFT calculations would precisely determine the orientation of the diethylaminomethyl substituent. This includes the C-N bond lengths and the torsion angle describing the rotation of the side chain. The geometry is influenced by electronic effects, such as resonance between the amino lone pair and the π-system of the ring, and steric effects arising from the bulky diethylamino group. Theoretical studies on related N,N-dialkylanilines have shown that the nitrogen atom of the dialkylamino group can adopt a planar or near-planar geometry. acs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can provide these parameters with high accuracy, which can then be compared with experimental data if available. acs.orgbohrium.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Aniline Derivatives This table presents typical data obtained from DFT calculations on aniline-related structures. Specific values for this compound are not available in the searched literature.

ParameterAniline afit.eduN,N-diethylaniline bohrium.comDescription
C-N Bond Length (Å) 1.400~1.42The length of the bond connecting the amino nitrogen to the phenyl ring.
Out-of-Plane Angle (θ, deg) 39.19-The angle between the NH2 plane and the phenyl ring plane.
Pyramidalization at N PresentNear-planarDescribes the geometry of the nitrogen atom (sp³ vs. sp²).

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential Maps)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. ufms.brufms.br

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. bohrium.com For this compound, an MEP map would show regions of negative potential (electron-rich, nucleophilic sites) and positive potential (electron-poor, electrophilic sites). The most negative regions are expected to be centered around the two nitrogen atoms due to their lone pairs of electrons, making them likely sites for electrophilic attack or coordination to metal ions. The aromatic protons and the protons on the ethyl groups would exhibit positive potential. bohrium.com Such maps are instrumental in predicting how the molecule will interact with other reagents.

Conceptual Density Functional Theory Calculations

Calculations for N,N-dimethylaniline derivatives have demonstrated how these descriptors can be used to understand reactivity. tci-thaijo.org For this compound, these calculations would provide quantitative measures of its stability and reactivity profile.

Table 2: Key Conceptual DFT Reactivity Descriptors This table outlines important descriptors and their significance, which would be calculated in a typical conceptual DFT study.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Mechanistic Pathway Elucidation

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the energy landscape of a reaction and understand how it proceeds.

Computational Analysis of Reaction Mechanisms

For reactions involving this compound, such as its synthesis or its participation in forming larger structures like quinazolines, DFT calculations can be employed to support or propose a plausible mechanism. frontiersin.orgacs.org This involves locating the transition state structures for each elementary step and calculating the corresponding activation energies. The pathway with the lowest activation energy barrier is generally the most favored. For instance, in the synthesis of quinolines from amino alcohols, DFT calculations have been used to support a proposed metal-ligand cooperative mechanism. acs.org Similarly, computational analysis could be used to understand the formation of benzodiazepines from substituted 2-aminobenzylamines. mdpi.com

Investigation of Selectivity in Organic Reactions

Many organic reactions can yield multiple products. Computational studies are crucial for understanding and predicting regioselectivity and stereoselectivity. In the case of functionalizing the aniline ring, which inherently prefers ortho- and para-substitution, computational methods can help devise strategies for achieving meta-substitution. tohoku.ac.jp For reactions involving the side chain of this compound, calculations can determine why one reaction pathway or product is favored over another. By comparing the activation barriers for competing pathways, the selectivity of a reaction can be rationalized. For example, in copper-catalyzed reactions, computational analysis can shed light on how the presence of a directing group influences the product distribution. researchgate.netnih.gov The tricyanovinylation of 2-aminobenzylamine, a related compound, shows reaction at the benzyl (B1604629) nitrogen followed by cyclization, a pathway that could be analyzed computationally to understand the sequence and energetics of each step. mdpi.com

Studies on Hydrogen Transfer Processes in Catalysis

The unique structural arrangement of this compound, featuring a primary aniline amine and a tertiary diethylamino group held in proximity by an ortho-phenylene linker, makes it a compelling ligand for catalytic hydrogen transfer reactions. Theoretical and computational studies, often performed on analogous systems, have elucidated the mechanistic pathways through which such ligands participate in catalysis, particularly with transition metals like Ruthenium and Iridium. researchgate.netacs.org

The dominant mechanism proposed is a bifunctional catalysis pathway. researchgate.net In this model, the ligand is not a passive spectator but an active participant in the transfer of hydrogen species (protons and hydrides). The process, elucidated through Density Functional Theory (DFT) calculations on similar aniline-based ligands, typically involves several key steps. researchgate.netnih.gov

A proposed sequence for a hydrogen transfer reaction catalyzed by a metal complex of this compound is detailed below.

Catalytic Step Description Role of the this compound Ligand
1. Catalyst Activation The pre-catalyst, often a metal-halide complex, is activated in the presence of a base and a hydrogen source (e.g., 2-propanol).The aniline (-NH₂) group is deprotonated by the base to form an amido (-NH⁻) group, which is a stronger electron donor and enhances the metal center's reactivity. researchgate.net
2. Hydride Formation The activated metal-amido species reacts with the hydrogen donor (e.g., 2-propanol) to form a metal-hydride intermediate.The amido nitrogen and the metal center work in concert to abstract a proton and hydride, respectively, from the alcohol.
3. Substrate Coordination The substrate (e.g., a ketone or imine) coordinates to the vacant site on the metal-hydride complex.The steric and electronic properties of the diethylamino and phenyl groups influence the orientation and binding affinity of the substrate.
4. Hydrogen Transfer The transfer of the hydride from the metal and a proton from the protonated amine (-NH₂) to the substrate occurs, often in a concerted or rapid stepwise fashion.This is the crucial bifunctional step. The N-H bond acts as the proton donor while the M-H bond delivers the hydride, reducing the substrate. researchgate.netacs.org
5. Product Release & Catalyst Regeneration The reduced product is released, and the catalyst is regenerated to re-enter the catalytic cycle.The ligand framework must be robust to facilitate product release and stabilize the metal center for the next cycle.

Mechanistic investigations on related systems suggest that the non-coordinated nitrogen atom of a ligand can serve as a "side arm" to promote key steps, such as condensation, through hydrogen bonding. nih.gov For this compound, the tertiary amine could play a similar role in stabilizing transition states or interacting with substrates or reagents.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and ultimately the function of a molecule. researchgate.netlibretexts.org In this compound, the proximity of the aniline and diethylaminomethyl groups allows for significant intramolecular interactions. These weak forces are investigated computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. researchgate.netresearchgate.net

QTAIM analysis characterizes the electron density (ρ(r)) topology. The presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The values of the electron density and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the nature and strength of the bond.

Studies on analogous N,N-dimethylaniline derivatives reveal the presence of intramolecular C-H···N and N-H···N hydrogen bonds that stabilize the molecular conformation. researchgate.net For this compound, similar interactions are expected. A hypothetical QTAIM analysis, based on findings for related structures, is presented below to illustrate these interactions.

Interaction Type Atoms Involved Hypothetical ρ(r) (a.u.) Hypothetical ∇²ρ(r) (a.u.) Interpretation
Intramolecular H-Bond N(aniline)-H ··· N(diethylamino)0.015 - 0.035> 0Indicates a closed-shell interaction, characteristic of a hydrogen bond that stabilizes the conformation.
van der Waals C(ethyl)-H ··· N(aniline)0.008 - 0.015> 0A weaker C-H···N interaction contributing to the overall conformational preference.
van der Waals C(phenyl)-H ··· N(diethylamino)0.009 - 0.016> 0Another weak stabilizing interaction between the aromatic ring and the side chain.

Note: This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated DFT calculations.

NCI plot analysis complements QTAIM by visualizing non-covalent interactions in real space. It generates surfaces colored according to the nature and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI plots would be expected to show a significant green surface between the ethyl groups and the aniline moiety, with a distinct blue-green region indicating the primary N-H···N intramolecular hydrogen bond.

Structure-Reactivity Relationships

The reactivity of this compound, particularly as a ligand in catalysis, is intrinsically linked to its molecular structure. Computational studies allow for the elucidation of structure-reactivity relationships by correlating calculated structural and electronic parameters with experimentally observed performance. researchgate.netacs.org

The key structural features governing its reactivity are:

The N(aniline)-C-C-N(diethylamino) Torsion Angle: This angle dictates the "bite angle" when the molecule acts as a bidentate ligand, influencing the geometry and stability of the resulting metal complex.

The Basicity of the Nitrogen Atoms: The primary aniline nitrogen is significantly less basic than the tertiary alkylamine nitrogen. DFT calculations can quantify this difference through metrics like the Natural Population Analysis (NPA) charge or the calculated proton affinity. This electronic differentiation is crucial for the bifunctional mechanism in hydrogen transfer catalysis. researchgate.net

Steric Hindrance: The two ethyl groups on the tertiary amine provide more steric bulk than the methyl groups found in its common analog, 2-[(dimethylamino)methyl]aniline. This can influence substrate selectivity in catalysis and the coordination geometry around a metal center.

Computational studies on related systems have established clear correlations between calculated properties and observed reactivity.

Structural/Electronic Parameter (Calculated) Reactivity Metric (Experimental) Relationship
Nitrogen Partial Charge (NPA) Nucleophilicity / Reaction RateA more negative partial charge on the nitrogen atom generally correlates with higher nucleophilicity and faster reaction rates in cross-coupling reactions. acs.org
HOMO-LUMO Energy Gap Chemical Stability / ReactivityA smaller energy gap suggests higher reactivity, as the molecule is more easily polarized and can more readily engage in electron transfer with a metal center or substrate. researchgate.net
Metal-Ligand Bond Dissociation Energy Catalyst Stability / ActivityIn catalytic cycles, the strength of the metal-nitrogen bonds is critical. The bond must be strong enough to prevent ligand dissociation but labile enough to allow for substrate coordination and product release.
Steric Descriptors (% Buried Volume) Enantioselectivity / Substrate ScopeThe calculated steric profile of the ligand, particularly around the active site, can be correlated with the selectivity observed for different substrates. A larger buried volume can enhance selectivity by creating a more defined chiral pocket. acs.org

Derivatives and Analogues of 2 Diethylamino Methyl Aniline

Substituted 2-[(Dimethylamino)methyl]aniline Derivatives

The synthesis of derivatives of 2-[(dimethylamino)methyl]aniline is a key step in the development of novel ligands for coordination chemistry. One common approach involves the reaction of 2-[(dimethylamino)methyl]aniline with butyllithium (B86547), followed by treatment with various silyl, germyl, or stannyl (B1234572) chlorides. This method allows for the introduction of substituents such as trimethylsilyl (B98337) (SiMe₃), triphenylsilyl (SiPh₃), triphenylgermyl (GePh₃), trimethylstannyl (SnMe₃), or tri-n-butylstannyl (SnBu₃) groups onto the aniline (B41778) nitrogen. rsc.org These substitutions are crucial for modifying the electronic and steric properties of the resulting ligands.

Further deprotonation of these substituted anilines with butyllithium generates lithium anilinides, which are versatile reagents for the synthesis of metal complexes. For instance, these lithium salts can be reacted with germanium, tin, and lead dichlorides in varying stoichiometric ratios to produce both homoleptic and heteroleptic germylenes, stannylenes, and plumbylenes. rsc.org

Another area of interest is the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, which have been investigated for their potential as kinase inhibitors. While not directly starting from 2-[(diethylamino)methyl]aniline, the synthetic strategies often involve the coupling of substituted anilines with pyrimidine cores, highlighting the broad applicability of aniline derivatives in medicinal chemistry. iucr.org

N-Silylated Anilinide Ligands

N-silylated anilinide ligands represent an important class of ligands in coordination chemistry, known for their ability to stabilize various metal centers. While research directly focused on N-silylated ligands derived from this compound is specific, studies on analogous systems provide significant insights. For example, N-silylated anilinide ligands bearing a pendant amino group have been a focus of research interest. iucr.org

A notable example is the synthesis of a nickel(II) anilinide complex featuring an N-[(diethylamino)dimethylsilyl]anilinido ligand. This complex was prepared through a one-pot reaction of n-butyllithium, N-[(diethylamino)dimethylsilyl]aniline, and nickel(II) chloride. iucr.org The resulting monomeric complex contains a flexible N-Si-N chelating group. In this complex, the nickel(II) atom is N,N'-chelated by two of the N-silylated anilinide ligands in a cis configuration, resulting in a distorted tetrahedral geometry. iucr.orgrsc.org The two nitrogen atoms of the chelating unit exhibit different affinities for the metal center, as evidenced by differing Ni-N bond lengths for the anilinide and amine nitrogens. iucr.orgrsc.org

The synthesis of such N-silylated anilinide ligands often involves the reaction of an aniline with a silylating agent. The resulting N-silylamines can then be deprotonated to form the corresponding anilinide, which can be used to synthesize a variety of metal complexes. nih.gov The electronic properties of these ligands are of particular interest, as the potential for dπ-pπ interactions between the silicon and nitrogen atoms can influence the reactivity of the resulting metal complexes. iucr.org

Schiff Base Derivatives Incorporating the Aminoalkyl Aniline Moiety

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. nih.gov The incorporation of the this compound moiety into Schiff base structures provides access to ligands with interesting coordination properties.

Synthesis and Characterization of Schiff Base Ligands

The synthesis of Schiff base ligands derived from aminoalkyl anilines typically involves the condensation reaction between the aniline derivative and a suitable aldehyde, often under reflux in a solvent like ethanol (B145695). rsc.orgdtic.mil For example, new Schiff base ligands have been synthesized from the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with various amines, such as 4-nitrobenzene-1,2-diamine. rsc.orgdtic.mil The addition of a few drops of glacial acetic acid can catalyze the reaction. rsc.orgdtic.mil

The resulting Schiff base ligands are characterized by various spectroscopic techniques. In the infrared (IR) spectra, the characteristic absorption of the azomethine group (HC=N) is observed. nih.gov The successful formation of the Schiff base is also confirmed by ¹H and ¹³C NMR spectroscopy, where the signals corresponding to the protons and carbons of the starting materials are replaced by new signals for the product. google.com For instance, the azomethine proton typically appears as a singlet in the ¹H NMR spectrum. google.com

Starting Aldehyde Starting Amine Resulting Schiff Base Type Reference
4-(diethylamino)-2-hydroxybenzaldehyde4-nitrobenzene-1,2-diamineTetradentate Schiff base rsc.orgdtic.mil
SalicylaldehydeAmantadine (B194251)Bidentate Schiff base nih.gov
3-EthoxysalicylaldehydeAmantadineBidentate Schiff base nih.gov
4-(diethylamino)salicylaldehydeAmantadineBidentate Schiff base nih.gov

Metal Complexes of Schiff Bases

Schiff base ligands derived from aminoalkyl anilines readily form complexes with various metal ions, including Co(II), Cu(II), and Zn(II). rsc.org The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent, often in a 1:1 or 2:1 ligand-to-metal ratio. rsc.orgnih.gov

The coordination of the Schiff base to the metal ion is confirmed by spectroscopic methods. In the IR spectra of the complexes, a shift in the azomethine (C=N) stretching frequency compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal center. nih.gov The geometry of the resulting metal complexes can be determined by techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. For example, cobalt(II), copper(II), and zinc(II) complexes with Schiff bases derived from 4-(diethylamino)-2-hydroxybenzaldehyde have been synthesized and characterized. rsc.org In many cases, the Schiff base acts as a bidentate or tetradentate ligand, coordinating to the metal ion through the azomethine nitrogen and other donor atoms, such as the oxygen of a hydroxyl group. nih.gov

Metal Ion Schiff Base Ligand Proposed Geometry Reference
Co(II)H₂LOctahedral rsc.org
Cu(II)H₂LOctahedral rsc.org
Zn(II)H₂LOctahedral rsc.org
Cd(II)Ligands from amantadine and substituted salicylaldehydesOctahedral nih.gov

Tetrylene Complexes (Ge, Sn, Pb) with Hybrid Amido-Amino Ligands

Hybrid amido-amino ligands derived from 2-[(dimethylamino)methyl]aniline have proven effective in stabilizing low-valent Group 14 elements, known as tetrylenes (germanium, tin, and lead). The synthesis of these complexes typically involves the deprotonation of a substituted 2-[(dimethylamino)methyl]aniline derivative, followed by reaction with a Group 14 dihalide. rsc.org

The reaction of lithiated N-substituted-2-[(dimethylamino)methyl]anilines with GeCl₂, SnCl₂, or PbCl₂ can yield both homoleptic, [2-(Me₂NCH₂)C₆H₄(YR₃)N]₂M, and heteroleptic, [2-(Me₂NCH₂)C₆H₄(YR₃)N]MCl, complexes, where M = Ge, Sn and Y = Si, Ge. rsc.org The nature of the substituent on the aniline nitrogen can influence the outcome of the reaction. For example, a heteroleptic plumbylene was only successfully isolated when the amide was substituted with a trimethylsilyl group. rsc.org In contrast, attempts to synthesize trimethyltin-substituted stannylenes resulted in transmetalation products. rsc.org

The structures of these tetrylene complexes have been investigated by X-ray diffraction and NMR spectroscopy. These studies provide valuable information about the coordination environment of the Group 14 element and the bonding within the complex. rsc.org

Functionalization of the Diethylamino Group

The diethylamino group in this compound and its derivatives offers a site for further chemical modification, allowing for the fine-tuning of the molecule's properties.

One common reaction is quaternization , where the nitrogen atom of the diethylamino group acts as a nucleophile and reacts with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. nih.govevitachem.com This reaction introduces a positive charge into the molecule, which can significantly alter its solubility and biological activity. The quaternization of various aniline derivatives has been achieved using methyl iodide in the presence of a sterically hindered base like 2,6-lutidine. nih.gov

Another potential functionalization is the oxidation of the diethylamino group. The reaction of N,N-dialkyl-3-[(N,N-dimethylamino)methyl]-2-iodoanilines with a palladium catalyst under an oxygen atmosphere has been shown to result in the aerobic oxidation of the C(sp³)–H bonds at the alpha position of the aniline nitrogen atom. This leads to the formation of novel palladium OCN-pincer complexes. rsc.org While this example involves a dimethylamino group, similar reactivity could be expected for the diethylamino group.

Furthermore, the diethylamino group can be involved in substitution reactions . Under certain conditions, the diethylamino group can be replaced by other nucleophiles.

The ability to functionalize the diethylamino group adds to the versatility of this compound as a scaffold for the design of new molecules with tailored properties for various applications, from catalysis to materials science.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The quest for more efficient and sustainable methods to synthesize 2-[(diethylamino)methyl]aniline and its derivatives is a significant area of ongoing research. Current efforts are focused on one-pot syntheses and the use of readily available starting materials to streamline production and reduce waste. escholarship.org For instance, novel methodologies are being explored that involve the reaction of activated furans with amines to form donor-acceptor Stenhouse adducts (DASA), which could be adapted for the synthesis of complex aniline (B41778) derivatives. escholarship.org

Furthermore, the development of catalyst-free protocols for the formation of C=N double bonds presents an opportunity to create derivatives of this compound under mild conditions with high functional group tolerance. nih.gov This approach, which often uses water as a co-solvent at room temperature, is particularly attractive for its environmental benefits and operational simplicity. nih.gov The synthesis of novel heterocyclic compounds based on this and similar aniline derivatives is also an active area of investigation, with potential applications in medicinal chemistry. rsc.org

Exploration of New Catalytic Systems

Derivatives of this compound are being investigated for their potential in creating novel catalytic systems. These systems are crucial for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The structural features of this compound, with its combination of a primary amine and a tertiary amine, make it an interesting scaffold for ligand design.

Recent research has highlighted the use of related aniline derivatives in ruthenium-based catalytic systems for the amination of biomass-derived oxygenates, a key process in the production of renewable amines. acs.org For example, RuCl2(PPh3) has been used with aniline as an amine source for such transformations. acs.org Additionally, CeO2-supported copper sub-nanoparticle catalysts have shown effectiveness in the selective N-methylation of aniline, a reaction that could be extended to more complex amines like this compound. elsevierpure.com The development of catalysts for the synthesis of indoles, an important heterocyclic motif, also involves aniline derivatives in various transition metal-catalyzed reactions. mdpi.com

Design of Next-Generation Ligands for Metal Complexes

The design of new ligands is a cornerstone of advancing transition metal catalysis, and this compound provides a versatile platform for this purpose. The ability to tune the electronic and steric properties of ligands is critical for controlling the activity and selectivity of metal complexes in catalytic reactions.

Researchers are actively designing and synthesizing multi-ferrocene-based ligands, which offer unique redox properties and have applications in asymmetric catalysis and molecular electronics. nih.govacs.org The principles from this field can be applied to create novel ligands derived from this compound. Furthermore, the development of ligands for challenging cross-coupling reactions, such as those involving aryl chlorides, has led to the creation of highly effective phosphine-based ligands. nih.gov The insights gained from these studies can inform the design of new ligands based on the this compound scaffold for a variety of catalytic applications, including enantioselective palladium-catalyzed allylic substitutions. acs.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing catalytic processes and designing new ones. For reactions involving derivatives of this compound, researchers are employing a combination of experimental and computational techniques to elucidate the intricate steps of catalytic cycles.

Mechanistic studies on the hydroamination of alkenes and alkynes, for example, reveal diverse pathways that are highly dependent on the catalyst and substrates involved. nih.gov Understanding these mechanisms is crucial for achieving high regioselectivity in the addition of amines to unsaturated bonds. Similarly, detailed investigations into the enzymatic polymerization of arylamines have provided insights into the formation of polyaniline, a process that proceeds through radical cation intermediates. nih.gov The mechanistic understanding of acetophenone (B1666503) transfer hydrogenation catalyzed by ruthenium(II) complexes has also been deepened through combined experimental and theoretical studies, revealing the role of bifunctional mechanisms. researchgate.net

Computational Predictions for Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound and its derivatives, computational methods are being used to guide synthetic efforts and to understand their potential applications.

Molecular docking studies are employed to predict the binding modes of aniline derivatives with biological targets, which is crucial for the design of new therapeutic agents. researchgate.netnih.gov For instance, computational approaches have been used to identify new chemical scaffolds that could potentially inhibit key biological targets. nih.gov Density Functional Theory (DFT) calculations are used to investigate the electronic properties and reactivity of these molecules, providing insights that correlate with experimental findings. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also vital for assessing the drug-likeness of newly designed compounds. nih.govresearchgate.net Furthermore, computational studies are being used to characterize the molecular and crystal structures of related sulfonamide derivatives, predicting their potential as enzyme inhibitors and antiprotozoal agents. royalsocietypublishing.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.